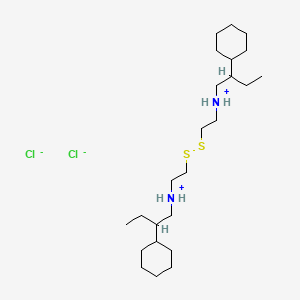
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride is a chemical compound characterized by the presence of disulfide bonds and cyclohexylbutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride typically involves the reaction of appropriate amines with disulfide precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the formation of the disulfide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT or TCEP for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in modulating biological processes through its disulfide bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting disulfide bond formation and reduction.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the compound’s ability to modulate biological processes and chemical reactions. The molecular targets and pathways involved include enzymes and proteins that interact with disulfide bonds, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Disulfide, bis(2-((2-phenylethyl)amino)ethyl)-, dihydrochloride
- Disulfide, bis(2-((2-methylpropyl)amino)ethyl)-, dihydrochloride
Uniqueness
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride is unique due to the presence of cyclohexylbutyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in research and industrial applications.
Propiedades
Número CAS |
38920-72-8 |
|---|---|
Fórmula molecular |
C24H50Cl2N2S2 |
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
2-cyclohexylbutyl-[2-[2-(2-cyclohexylbutylazaniumyl)ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C24H48N2S2.2ClH/c1-3-21(23-11-7-5-8-12-23)19-25-15-17-27-28-18-16-26-20-22(4-2)24-13-9-6-10-14-24;;/h21-26H,3-20H2,1-2H3;2*1H |
Clave InChI |
GCOGQJXSJCRKPR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C[NH2+]CCSSCC[NH2+]CC(CC)C1CCCCC1)C2CCCCC2.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


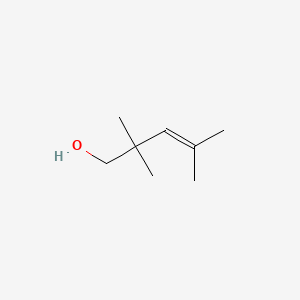
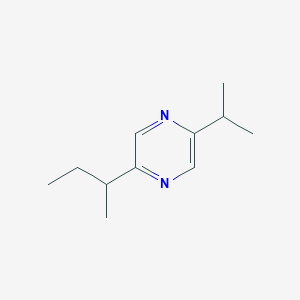

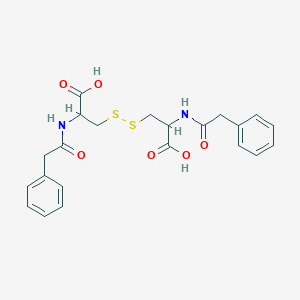


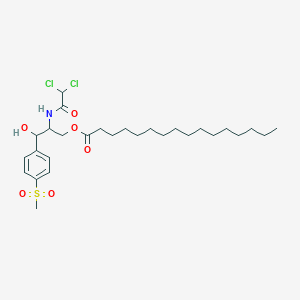
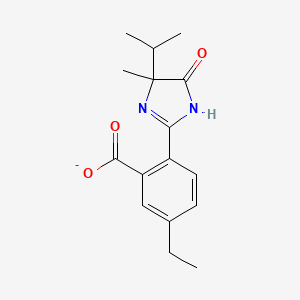
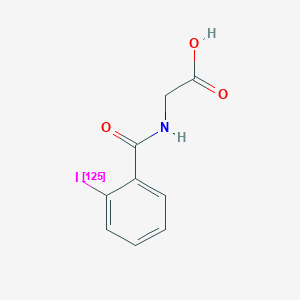
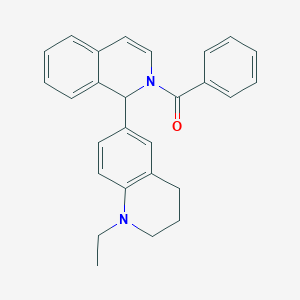
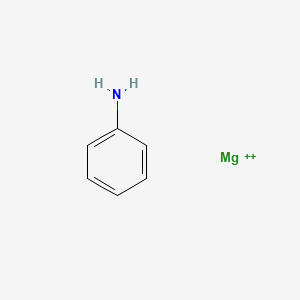
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)

